molecular formula C17H23N3O4S B11137778 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11137778
M. Wt: 365.4 g/mol
InChI Key: LCARHFBRMFETSR-UHFFFAOYSA-N
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Description

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a bicyclic heptene ring, a tetrahydrothiophene dioxide moiety, and a tetrahydropyridazine carboxamide group. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps:

    Formation of the bicyclo[2.2.1]hept-5-en-2-ylmethyl intermediate: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.

    Synthesis of the tetrahydrothiophene dioxide moiety: This step involves the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Construction of the tetrahydropyridazine ring: This can be synthesized via a condensation reaction between a hydrazine derivative and a diketone.

    Coupling of intermediates: The final step involves coupling the bicyclo[2.2.1]hept-5-en-2-ylmethyl intermediate with the tetrahydrothiophene dioxide and tetrahydropyridazine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrothiophene dioxide moiety.

    Reduction: Reduction reactions may target the carbonyl groups in the tetrahydropyridazine ring.

    Substitution: The bicyclo[2.2.1]hept-5-en-2-ylmethyl group can participate in substitution reactions, especially at the allylic positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted bicyclo[2.2.1]heptane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow it to be modified into derivatives with specific biological activities.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved might include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide analogs: Compounds with slight modifications in the bicyclic ring or the tetrahydropyridazine moiety.

    Other bicyclic compounds: Such as norbornene derivatives.

    Other tetrahydrothiophene dioxide derivatives: Compounds with different substituents on the thiophene ring.

Uniqueness

What sets this compound apart is its combination of a bicyclic heptene ring with a tetrahydrothiophene dioxide and a tetrahydropyridazine carboxamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H23N3O4S

Molecular Weight

365.4 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C17H23N3O4S/c21-16-4-3-15(19-20(16)14-5-6-25(23,24)10-14)17(22)18-9-13-8-11-1-2-12(13)7-11/h1-2,11-14H,3-10H2,(H,18,22)

InChI Key

LCARHFBRMFETSR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NCC3CC4CC3C=C4

Origin of Product

United States

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